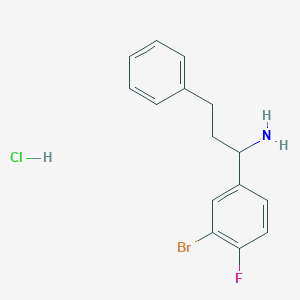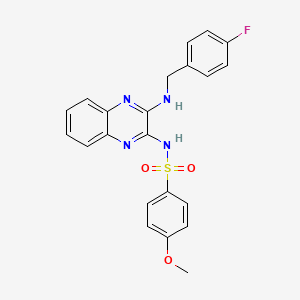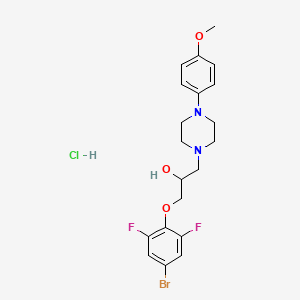![molecular formula C12H11NO3 B3001641 2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 329698-13-7](/img/structure/B3001641.png)
2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione" is a derivative of isoindole-1,3(2H)-dione, which is a core structure for various pharmacologically active compounds. The isoindole-1,3(2H)-dione derivatives have been extensively studied due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of isoindole-1,3(2H)-dione derivatives can be achieved through various chemical pathways. For instance, the bis-phthalimide derivatives were synthesized and characterized by NMR and mass spectrometry, indicating the versatility of the isoindole core in forming stable compounds with different substituents . Additionally, the synthesis of indolo[1,2-b]isoquinolinediones from sulfonylindole and acetyl derivatives further demonstrates the reactivity of the isoindole moiety and its ability to form complex structures .
Molecular Structure Analysis
The molecular structure of isoindole derivatives has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a Mannich base derivative of isoindole-1,3-dione was determined, revealing a V-shaped molecule with significant dihedral angles between the phthalimide and aniline moieties . Similarly, the structure of 2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione was characterized, showing planar groups oriented at specific angles and forming weak intermolecular interactions .
Chemical Reactions Analysis
Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, which can be influenced by the nature of the substituents. For instance, the fragmentation patterns of bis-phthalimide derivatives in electron impact ionization-mass spectrometry were studied, revealing the impact of alkyl chain length on the stability of the resulting ions . Moreover, the reactivity of isoindole derivatives with different functional groups has been explored to understand their potential as mechanism-based inhibitors for enzymes like human leukocyte elastase .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3(2H)-dione derivatives are closely related to their molecular structures. Vibrational spectroscopy and quantum chemical calculations have been employed to study the vibrational properties and conformational behavior of these compounds . The impact of substituents on the anticancer activity of isoindole-1,3(2H)-dione compounds has also been investigated, demonstrating the importance of structural features in determining biological activity .
Applications De Recherche Scientifique
Inhibition of Human Leukocyte Elastase
2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione derivatives, specifically with alkylsulfonyl substitutions, have been found to exhibit significant inhibitory potency and selectivity against human leukocyte elastase (HLE) (Kerrigan & Shirley, 1996).
Synthesis and Antimicrobial Screening
Novel azaimidoxy compounds, including derivatives of 2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione, have been synthesized and screened for antimicrobial activities. These derivatives show potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Xanthine Oxidase Inhibitor Properties
Isoindoline-1,3(2H)-dione derivatives have been studied for their xanthine oxidase inhibitory activities. Certain derivatives, particularly those with a phenyl ring, showed notable enhancement in inhibitory effect (Gunduğdu et al., 2020).
Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. These derivatives were created through epoxidation and subsequent reactions, indicating diverse applications in chemical synthesis (Tan et al., 2016).
Characterization of Isoindoline-1,3-dione Derivatives
Detailed structural and spectroscopic analysis of isoindoline-1,3-dione derivatives, such as 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, has been performed, highlighting their complex chemical nature and potential for various applications (Dioukhane et al., 2021).
Crystal Structure and Conformation Analysis
The crystal structure and conformation of derivatives, such as 2-[(phenylamino) methyl]-isoindole-1,3-dione, have been extensively analyzed. These studies provide insights into the molecular arrangement and interactions, crucial for understanding their potential in biological functions (Franklin et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds, such as isoindolines and isoindoline-1,3-diones, have been found to modulate the dopamine receptor d3 , suggesting a potential role in the central nervous system.
Mode of Action
, isoindolines and isoindoline-1,3-diones are known to interact with the dopamine receptor D3. This interaction could potentially lead to changes in neurotransmission, affecting various physiological processes.
Biochemical Pathways
The modulation of dopamine receptor d3 by similar compounds suggests that dopaminergic pathways could be influenced .
Result of Action
Similar compounds have shown potential applications as antipsychotic agents and in the treatment of alzheimer’s disease due to their ability to modulate the dopamine receptor d3 and inhibit β-amyloid protein aggregation .
Safety and Hazards
Propriétés
IUPAC Name |
2-but-3-en-2-yloxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-8(2)16-13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPIOOTOIHQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)ON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)


![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)